molecular formula C10H9FO2 B14766932 3-Acetyl-2-fluoro-5-methylbenzaldehyde

3-Acetyl-2-fluoro-5-methylbenzaldehyde

Cat. No.: B14766932
M. Wt: 180.17 g/mol
InChI Key: GKIBIFZYQWFRPS-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C10H9FO2. It is characterized by the presence of an acetyl group, a fluorine atom, and a methyl group attached to a benzaldehyde core. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-fluoro-5-methylbenzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The fluorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-2-fluoro-5-methylbenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetyl-2-fluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-fluoro-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both an acetyl group and a fluorine atom on the benzaldehyde core makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

3-acetyl-2-fluoro-5-methylbenzaldehyde

InChI

InChI=1S/C10H9FO2/c1-6-3-8(5-12)10(11)9(4-6)7(2)13/h3-5H,1-2H3

InChI Key

GKIBIFZYQWFRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)F)C=O

Origin of Product

United States

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